3-Methyl-1-(3-pyridyl)-1-butanone

Biomarker Toxicokinetics Tobacco Exposure Assessment

3-Methyl-1-(3-pyridyl)-1-butanone, more commonly designated as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), is the primary carbonyl-reduced metabolite of the potent tobacco-specific nitrosamine (TSNA) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNAL retains a chiral center at the carbinol carbon, yielding (R)- and (S)-enantiomers that exhibit markedly divergent carcinogenic potency and metabolic fate.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 82465-52-9
Cat. No. B2378758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(3-pyridyl)-1-butanone
CAS82465-52-9
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESCC(C)CC(=O)C1=CN=CC=C1
InChIInChI=1S/C10H13NO/c1-8(2)6-10(12)9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3
InChIKeyUYDDFOUEMHGSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-(3-pyridyl)-1-butanone (CAS 82465-52-9): A Tobacco-Specific Nitrosamine Metabolite with Extended Half-Life and Stereoselective Toxicology


3-Methyl-1-(3-pyridyl)-1-butanone, more commonly designated as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), is the primary carbonyl-reduced metabolite of the potent tobacco-specific nitrosamine (TSNA) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) [1]. NNAL retains a chiral center at the carbinol carbon, yielding (R)- and (S)-enantiomers that exhibit markedly divergent carcinogenic potency and metabolic fate [2]. Unlike its parent NNK—which is rapidly cleared—NNAL possesses an exceptionally long biological half-life in humans, on the order of 10–18 days, making it the preferred urinary biomarker for cumulative NNK exposure and tobacco-related harm assessment [3].

Why 3-Methyl-1-(3-pyridyl)-1-butanone (NNAL) Cannot Be Replaced by NNK or Other TSNAs in Exposure Assessment and Mechanistic Studies


Generic substitution among tobacco-specific nitrosamines fails because NNAL possesses a unique pharmacokinetic signature—a terminal half-life exceeding 10 days in humans—that no other TSNA or nicotine metabolite provides [1]. While NNK, NNN, and NAT are cleared within minutes to hours in rodent models, NNAL persists for weeks, enabling retrospective quantification of tobacco smoke exposure long after the exposure event [2]. Furthermore, NNAL is the only TSNA metabolite that exists as two enantiomers with pronounced stereoselective differences in carcinogenicity, tissue retention, and glucuronidation; substituting racemic NNAL or a single enantiomer for the other will yield quantitatively and mechanistically divergent results in toxicology and biomarker studies [3].

Quantitative Differentiation of 3-Methyl-1-(3-pyridyl)-1-butanone (NNAL) from NNK, NNN, NAT, Cotinine, and NNAL Enantiomers


Terminal Half-Life of NNAL in Humans Is ~500-Fold Longer Than NNK in Rats and >10-Fold Longer Than Cotinine

In human daily smokers, the terminal half-life (β-phase) of total NNAL is 10.3 days, while in occasional smokers it extends to 17.6 days [1]. By contrast, the biological half-life of NNK in Fischer rats is only 25–37 minutes, and the half-life of NNN and NAT are 184 and 540 minutes, respectively [2]. Cotinine, the primary nicotine biomarker, has a half-life of only 15–20 hours [3]. The >500-fold longer half-life of NNAL compared to NNK means that NNAL provides a time-averaged measure of NNK exposure over weeks, whereas NNK itself is essentially undetectable in urine beyond a few hours.

Biomarker Toxicokinetics Tobacco Exposure Assessment

Carcinogenic Potency of (S)-NNAL Is Equivalent to NNK and Significantly Greater Than (R)-NNAL

In A/J mouse lung tumorigenesis assays, (S)-NNAL demonstrates carcinogenic potency equivalent to NNK itself, whereas (R)-NNAL is significantly less potent [1]. This stereoselectivity is attributed to differential metabolic fate: (S)-NNAL is preferentially retained in lung tissue and can undergo reversible oxidation back to NNK, while (R)-NNAL is more efficiently detoxified via glucuronidation [2]. In human pancreatic microsomes, the formation rate of NNAL exhibits >29-fold variability between sample groups (3.8 ± 1.6 vs. 0.13 ± 0.12 pmol/mg/min; p < 0.001), with (R)- or (S)-NNAL predominating depending on the individual [3].

Carcinogenesis Stereochemistry Lung Cancer

Volume of Distribution for NNAL Is ~8.6-Fold Greater Than for NNK, Indicating Extensive Tissue Sequestration

In bile duct-cannulated Fischer rats, racemic NNAL exhibits a steady-state volume of distribution (Vss) of 2772 ± 1423 mL, compared to only 321 ± 137 mL for NNK [1]. This 8.6-fold difference reflects the extensive tissue retention of NNAL, particularly in the lung, where the (S)-enantiomer accumulates preferentially. The enantiomer-specific Vss values are even more striking: (S)-NNAL has a Vss of 1792 ± 570 mL, while (R)-NNAL has a Vss of 645 ± 230 mL [2]. The large volume of distribution for NNAL—especially (S)-NNAL—correlates with its prolonged half-life and sustained carcinogenic potential.

Pharmacokinetics Tissue Distribution Toxicokinetic Modeling

NNAL Concentrations in Rat Brain Are ≥3-Fold Higher Than NNK, Indicating Preferential CNS Retention

Following peripheral administration of NNK (5 mg/kg, i.p.) to rats, the average concentration of NNAL across seven brain regions (hippocampus, cortex, striatum, olfactory bulb, brain stem, cerebellum, and others) was at least threefold higher than that of NNK [1]. This finding demonstrates rapid and extensive carbonyl reduction of NNK to NNAL within the CNS. Furthermore, the mean α-hydroxylation ratio in the brain (0.037) was substantially lower than in blood (0.161), indicating poor metabolic activation of NNK to DNA-alkylating intermediates in neural tissue [1].

Neurotoxicology Brain Distribution Metabolic Profiling

Stereoselective Glucuronidation: (R)-NNAL Is Preferentially Detoxified, While (S)-NNAL Favors Reversion to Carcinogenic NNK

The metabolic fate of NNAL is stereoselectively governed by specific UDP-glucuronosyltransferases (UGTs). In human liver microsomes, UGT2B17 preferentially forms (R)-NNAL-O-Gluc, whereas UGT2B7 preferentially forms (S)-NNAL-O-Gluc [1]. Consequently, (R)-NNAL is more efficiently conjugated and excreted, with approximately 50% of an administered (R)-NNAL dose excreted as (R)-NNAL-Gluc in bile and urine, and <5% converted back to NNK [2]. In stark contrast, only ~10% of an (S)-NNAL dose is excreted as the glucuronide, and a significantly greater fraction undergoes reversible oxidation to NNK, thereby sustaining the pool of carcinogenic NNK [2]. Additionally, the (R)-NNAL-O-Gluc:(S)-NNAL-O-Gluc formation ratio is significantly lower (p = 0.012) in individuals homozygous for the UGT2B17*2 deletion allele, demonstrating a genetic influence on NNAL detoxification capacity [1].

Metabolism Glucuronidation Detoxification UGT Enzymes

NNAL Is a Specific Urinary Biomarker for NNK Exposure, with Detectable Levels in All Smokers but Not in Non-Smokers

A validated LC-MS/MS method achieved detection limits of 0.19 pg on-column for NNAL and 0.13 pg for NNK, enabling direct quantification in 50 μL urine samples without prior purification [1]. Applying this method to 101 smokers and 40 nonsmokers revealed that urinary free NNAL (0.10 ± 0.09 ng/mg creatinine) and total NNAL (0.17 ± 0.14 ng/mg creatinine) were detected in 100% of smokers, whereas NNK itself was not observed in any smoker [1]. NNAL concentrations correlated significantly with urinary nicotine, cotinine, and methylated DNA lesions (N3-MeA and N7-MeG) (p < 0.001) [1]. Earlier work established that NNAL and its glucuronides are undetectable in nonsmokers unexposed to secondhand smoke, underscoring the absolute specificity of this biomarker for tobacco-derived NNK [2].

Biomonitoring Exposure Assessment Analytical Chemistry

Optimal Procurement and Research Use Cases for 3-Methyl-1-(3-pyridyl)-1-butanone (NNAL) Based on Quantitative Differentiation


Long-Term Tobacco Exposure Biomonitoring in Epidemiological Cohorts

Given its terminal half-life of 10–18 days in humans [8] and its absolute specificity for tobacco-derived NNK [7], NNAL is the preferred biomarker for assessing cumulative tobacco smoke exposure in large-scale epidemiological studies. Unlike cotinine (half-life ~15–20 hours) [3], NNAL provides a time-averaged measure of exposure over weeks, enabling robust exposure classification even when sample collection is delayed relative to the last smoking event. Procurement of high-purity racemic NNAL or its stable isotope-labeled internal standards is essential for developing and validating LC-MS/MS assays that meet the sensitivity requirements for detecting low-level exposure in nonsmokers or individuals switching to reduced-harm products.

Stereospecific Carcinogenesis and Metabolic Activation Studies

The differential carcinogenicity of (S)-NNAL (equivalent to NNK) versus (R)-NNAL (significantly less potent) [8] mandates the use of enantiomerically pure compounds in mechanistic toxicology. Studies investigating the reversible oxidation of NNAL back to NNK, tissue-specific retention in the lung, or the role of carbonyl reductases in NNK detoxification require (S)-NNAL to accurately model the sustained carcinogenic hazard. Conversely, (R)-NNAL is the appropriate substrate for investigating glucuronidation-mediated detoxification pathways and the impact of UGT2B17 and UGT2B7 polymorphisms on individual susceptibility [7].

Physiologically Based Pharmacokinetic (PBPK) Modeling of TSNA Disposition

The 8.6-fold larger volume of distribution of NNAL compared to NNK [8] and the stereoselective tissue retention of (S)-NNAL (Vss = 1792 ± 570 mL vs. 645 ± 230 mL for (R)-NNAL) [7] are critical parameters for constructing accurate PBPK models of TSNA disposition. Models that rely solely on NNK pharmacokinetic data will grossly underestimate tissue burden and the duration of carcinogen exposure. Procurement of radiolabeled or stable isotope-labeled NNAL is necessary for generating the tissue partition coefficients and clearance parameters required for model validation.

Neurotoxicological Investigations of Tobacco-Specific Nitrosamines

As demonstrated by the ≥3-fold higher concentration of NNAL relative to NNK in all examined rat brain regions [8], NNAL is the predominant TSNA species accumulating in the CNS. Research aimed at elucidating the neurotoxic mechanisms of tobacco smoke—including oxidative stress, glial activation, and potential links to neurodegenerative disease—must therefore employ NNAL as the test article. Studies using NNK alone will fail to replicate the sustained CNS exposure profile observed in vivo and may yield misleading conclusions regarding the neurotoxic potency of tobacco-specific nitrosamines.

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